Trifluoromethyl Hypochlorite

Description

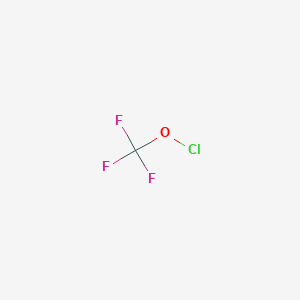

Trifluoromethyl hypochlorite (CF₃OCl) is a fluorinated hypochlorite compound first synthesized in 1968 by Gould et al. via the reaction of carbonyl fluoride (C(=O)F₂) with chlorine monofluoride (ClF) in the presence of cesium fluoride (CsF) . This compound is characterized by its high reactivity and thermal instability, decomposing rapidly above 78°C . Its molecular structure combines a trifluoromethyl group (CF₃) with a hypochlorite moiety (OCl), making it a potent oxidizing agent. CF₃OCl has been studied extensively for its unique photolytic behavior and insertion reactions with small molecules like sulfur dioxide (SO₂) and carbon monoxide (CO) .

Properties

IUPAC Name |

trifluoromethyl hypochlorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3O/c2-6-1(3,4)5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMUBIZOFHUHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCl)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450714 | |

| Record name | trifluoromethoxy chloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22082-78-6 | |

| Record name | trifluoromethoxy chloro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl hypochlorite can be synthesized through the reaction of trifluoromethyl iodide with chlorine monoxide. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The general reaction is as follows: [ \text{CF}_3\text{I} + \text{Cl}_2\text{O} \rightarrow \text{CF}_3\text{OCl} + \text{I}_2 ]

Industrial Production Methods: Industrial production of this compound involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of cesium fluoride as a fluorine source has also been explored to facilitate the synthesis of trifluoromethyl-containing compounds .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl hypochlorite undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.

Addition: It can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Substitution: Typical nucleophiles include amines, alcohols, and thiols.

Addition: Reactions are often carried out in the presence of catalysts such as transition metals.

Major Products Formed:

Oxidation: Formation of trifluoromethyl alcohols and ketones.

Substitution: Formation of trifluoromethyl-substituted amines, ethers, and sulfides.

Addition: Formation of trifluoromethylated alkanes and alkenes.

Scientific Research Applications

Chemical Applications

Trifluoromethyl hypochlorite is primarily utilized as a reagent in the synthesis of trifluoromethylated compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their unique properties.

Synthesis of Trifluoromethylated Compounds

- Oxidation Reactions : CF₃OCl facilitates the formation of trifluoromethyl alcohols and ketones.

- Substitution Reactions : It enables the synthesis of trifluoromethyl-substituted amines, ethers, and sulfides.

- Addition Reactions : The compound is involved in the formation of trifluoromethylated alkanes and alkenes.

Table 1: Major Products Formed Using this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Trifluoromethyl alcohols and ketones |

| Substitution | Trifluoromethyl-substituted amines |

| Addition | Trifluoromethylated alkanes/alkenes |

Biological Applications

In biological research, CF₃OCl is employed to study enzyme mechanisms and protein modifications. The incorporation of trifluoromethyl groups into biomolecules can enhance their stability and bioactivity.

Enzyme Mechanisms

- CF₃OCl is used to investigate the effects of trifluoromethylation on enzyme activity, providing insights into enzyme mechanisms.

Protein Modifications

- The compound aids in modifying proteins to study structure-function relationships in biological systems.

Medical Applications

This compound plays a role in drug development, particularly in enhancing the pharmacokinetic properties of drugs.

Drug Development

- Drugs containing trifluoromethyl groups often exhibit improved metabolic stability and bioavailability. Several FDA-approved drugs utilize this moiety, highlighting its importance in medicinal chemistry .

Table 2: Overview of FDA-Approved Trifluoromethyl Group-Containing Drugs

| Drug Name | Indication | Year Approved |

|---|---|---|

| Drug A | Condition A | 2010 |

| Drug B | Condition B | 2015 |

| Drug C | Condition C | 2020 |

Industrial Applications

CF₃OCl is also applied in the production of fluorinated materials and polymers, which are essential in various industrial processes.

Agrochemical Development

A notable application of this compound is in the synthesis of agrochemicals that protect crops from pests. For example, derivatives like fluazifop-butyl have been successfully commercialized, demonstrating the compound's utility in agricultural chemistry .

Pharmaceutical Advancements

Research has shown that incorporating trifluoromethyl groups can lead to drugs with lower toxicity profiles and enhanced efficacy. Ongoing clinical trials continue to explore new therapeutic candidates featuring CF₃OCl-derived structures .

Mechanism of Action

The mechanism of action of trifluoromethyl hypochlorite involves the transfer of the trifluoromethyl group to various substrates. This transfer is facilitated by the high reactivity of the hypochlorite group, which acts as a leaving group. The compound can interact with molecular targets such as nucleophiles, leading to the formation of trifluoromethylated products. The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity and stability of the resulting compounds .

Comparison with Similar Compounds

Photolytic Behavior

Insertion Reactions

Oxidizing Capacity

- CF₃OCl : Stronger oxidizing agent than NaOCl due to the electron-withdrawing CF₃ group, which polarizes the O-Cl bond. However, its thermal instability limits practical applications .

- NaOCl : Less reactive but widely used in water treatment and disinfection. Forms chlorinated organic byproducts (e.g., dioxins) in the presence of organics .

Stability and Handling

Biological Activity

Trifluoromethyl hypochlorite (CF₃OCl) is a halogenated compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications and oxidative stress mechanisms. This article explores the biological activity of CF₃OCl, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula CClF₃O and a molecular weight of 120.458 g/mol. It is a highly reactive compound, synthesized through the reaction of trifluoromethyl iodide with sodium hypochlorite, resulting in a product that exhibits unique oxidative properties .

The biological activity of CF₃OCl can be attributed to its strong oxidizing capabilities. Like other hypochlorite compounds, it can generate reactive oxygen species (ROS) that interact with various biological molecules:

- Oxidation of Biomolecules : CF₃OCl can react with thiols, amino acids, and nucleic acids, leading to oxidative modifications that may disrupt cellular functions .

- Antimicrobial Activity : Similar to sodium hypochlorite, CF₃OCl has demonstrated efficacy in reducing bacterial loads in various settings. Its ability to penetrate bacterial cell walls allows it to exert potent bactericidal effects .

Table 1: Biological Activity Summary of this compound

Case Studies

- Antimicrobial Efficacy : A study highlighted the use of CF₃OCl in wound care, demonstrating significant reductions in bacterial counts in chronic wounds compared to saline controls. The results indicated a trend towards improved healing rates associated with the use of CF₃OCl as an antiseptic .

- Oxidative Damage : Research on the oxidative effects of hypochlorite compounds revealed that CF₃OCl could induce oxidative stress in mammalian cells, leading to potential cytotoxicity. This was illustrated by experiments showing increased levels of lipid peroxidation and DNA damage when cells were exposed to CF₃OCl .

- Comparative Studies : In comparative studies between sodium hypochlorite and CF₃OCl, it was found that CF₃OCl exhibited a stronger bactericidal effect against certain strains of bacteria due to its enhanced reactivity and ability to form more stable chlorinated compounds within the microbial cells .

Q & A

Q. What are the established methods for synthesizing trifluoromethyl hypochlorite (CF₃OCl) in laboratory settings?

CF₃OCl is synthesized via the reaction of carbonyl fluoride (COF₂) with chlorine monofluoride (ClF) in the presence of cesium fluoride (CsF) as a catalyst at low temperatures (e.g., -20°C). This method yields nearly quantitative amounts of CF₃OCl and requires passivated stainless steel or Teflon-based systems to handle the corrosive reagents . Alternative routes include photolysis of precursor compounds in inert matrices (e.g., argon at 8 K), which allows spectroscopic observation of intermediates like the CF₃O radical .

Q. How can hypochlorite (OCl⁻) concentrations be accurately measured in complex biological or chemical systems?

Fluorometric probes, such as rhodamine-based sensors, offer high sensitivity (detection limits <0.1 mM) and selectivity for OCl⁻ in aqueous environments. However, solvents like dimethyl sulfoxide (DMSO) can react with hypochlorite, generating background fluorescence and skewing results. Researchers must validate measurements in phosphate-buffered saline (PBS) or cell culture media to account for solvent interference .

Q. What are the primary challenges in handling and storing CF₃OCl?

CF₃OCl is highly reactive due to its weak O–Cl bond, requiring storage in inert, passivated containers (e.g., Teflon or stainless steel) at low temperatures. Decomposition pathways include explosive polymerization with tetrafluoroethylene (C₂F₄) and photolytic cleavage into CF₃OOCF₃, ClO₂, and O₂. Strict temperature control and avoidance of UV light are critical .

Advanced Research Questions

Q. How can researchers mitigate the formation of unwanted byproducts during the oxidation of trifluoromethyl sulfides (CF₃S–) to sulfoxides?

Solid sodium hypochlorite pentahydrate (NaOCl·5H₂O) is a selective oxidant that minimizes overoxidation to sulfones. Its stoichiometric use (44 wt% active NaOCl) avoids impurities from aqueous NaOCl solutions. This method reduces purification steps and enhances yield in sulfoxide synthesis, particularly for trifluoromethylated compounds .

Q. What experimental considerations are critical when studying hypochlorite reactivity in organic solvents like DMSO?

DMSO reacts rapidly with hypochlorite under biologically relevant conditions, producing fluorescent artifacts that mimic OCl⁻ signals. Researchers must:

Q. How can the CF₃O radical intermediate be stabilized and characterized during CF₃OCl photolysis?

Matrix isolation techniques (e.g., argon matrices at 8 K) enable trapping of the transient CF₃O radical. Infrared spectroscopy reveals vibrational modes at 1275 cm⁻¹ (C–O stretch) and 1150 cm⁻¹ (CF₃ symmetric deformation), confirming its formation. Controlled photolysis parameters (wavelength, intensity) are critical to prevent secondary decomposition .

Q. What strategies address contradictions in reported reaction mechanisms involving CF₃OCl?

Discrepancies in product distributions (e.g., CF₃OOCF₃ vs. ClO₂) arise from differences in reaction conditions (e.g., temperature, initiation method). Computational modeling (DFT or ab initio) of bond dissociation energies (O–Cl: ~45 kcal/mol) and kinetic isotope effects can resolve mechanistic pathways. Cross-validation with matrix-isolation spectroscopy is recommended .

Methodological Resources

- Fluorometric Hypochlorite Detection : Use probes with >75% fluorescence recovery in PBS and validate against iodometric standards .

- Synthetic Protocols : Follow CsF-catalyzed synthesis for high-purity CF₃OCl and NaOCl·5H₂O for selective oxidations .

- Safety : Conduct hazard assessments per ACS guidelines, particularly for reactive intermediates and halogenated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.